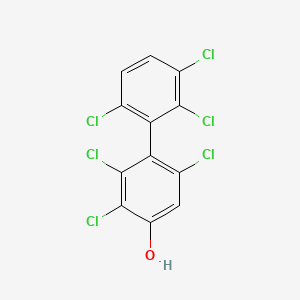

2,2',3,3',6,6'-Hexachloro-4-biphenylol

Description

Classification within Hydroxylated Polychlorinated Biphenyls

2,2',3,3',6,6'-Hexachloro-4-biphenylol belongs to a specialized class of compounds known as hydroxylated polychlorinated biphenyls, which are characterized by the addition of one or more hydroxyl groups to the chlorinated biphenyl skeleton. These compounds are produced in the environment through the oxidation of polychlorinated biphenyls via various mechanisms, including metabolic transformation in living organisms and abiotic reactions with hydroxyl radicals. The systematic classification of this compound places it within the broader category of persistent organic pollutants, specifically as a member of the biphenyl family with a trichlorobenzene structure.

The structural characteristics of this compound distinguish it from its parent polychlorinated biphenyl compounds through the presence of the hydroxyl functional group, which significantly alters its physicochemical properties. This hydroxylation results in increased polarity and enhanced capacity for hydrogen bonding, fundamentally changing the compound's environmental behavior compared to non-hydroxylated polychlorinated biphenyls. The compound is classified among the 837 theoretically possible mono-hydroxylated metabolites that can be derived from the 209 polychlorinated biphenyl congeners.

According to the hierarchical classification system used in chemical databases, this compound is categorized under organic compounds, specifically within the benzenoids superclass, as a member of benzene and substituted derivatives. The compound falls under the subclass of biphenyls and derivatives, with direct classification as a polychlorinated biphenyl. This systematic approach to classification facilitates research coordination and regulatory oversight within the broader context of environmental chemistry and toxicology studies.

Propriétés

Numéro CAS |

74443-60-0 |

|---|---|

Formule moléculaire |

C12H4Cl6O |

Poids moléculaire |

376.9 g/mol |

Nom IUPAC |

2,3,5-trichloro-4-(2,3,6-trichlorophenyl)phenol |

InChI |

InChI=1S/C12H4Cl6O/c13-4-1-2-5(14)10(16)8(4)9-6(15)3-7(19)11(17)12(9)18/h1-3,19H |

Clé InChI |

RKIONRVDQIIZMY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |

SMILES canonique |

C1=CC(=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |

Autres numéros CAS |

74443-60-0 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 2,2',3,3',6,6'-Hexachloro-4-biphenylol and Structurally Related Compounds

Key Findings:

Metabolic Susceptibility : Unlike PCB 153 (a fully chlorinated congener resistant to metabolism), PCB 136 undergoes extensive hepatic oxidation to form hydroxylated metabolites like this compound. This difference explains why PCB 153 accumulates in human adipose tissue, while PCB 136 is metabolized and excreted .

Enantioselectivity: The formation of this compound is enantioselective, with distinct enantiomer fractions (EFs) observed in rodent models. For example, E(1)-4-OH-PCB 136 is enriched in PB-treated rats, while E(2)-5-OH-PCB 136 dominates in DEX-treated models . This contrasts with non-hydroxylated PCBs, which lack such stereochemical complexity.

Covalent binding to microsomal proteins (observed in vitro) is mitigated by reduced glutathione (GSH), suggesting a detoxification pathway absent in non-hydroxylated PCBs .

Environmental and Toxicological Profiles

- Environmental Persistence : PCB 153’s stability and resistance to metabolism make it a persistent organic pollutant (POP) . In contrast, this compound is rarely detected in environmental samples, likely due to rapid degradation or low precursor abundance.

- Toxicity: Hydroxylated PCBs like this compound may exhibit endocrine-disrupting activity due to structural resemblance to thyroid hormones. PCB 153, while less reactive, is linked to immunotoxicity and carcinogenicity due to bioaccumulation .

Regulatory and Analytical Considerations

- Regulatory Status : PCB 153 is classified as a POP under the Stockholm Convention, whereas hydroxylated metabolites lack explicit regulatory frameworks .

- Analytical Detection: Hydroxylated PCBs require specialized methods (e.g., GC-MS with derivatization) due to their polarity, unlike non-hydroxylated congeners detectable via standard GC-ECD .

Méthodes De Préparation

Reaction Conditions

Key Observations

-

Regioselectivity : The reaction favors para-substitution due to steric hindrance from adjacent chlorines, yielding 2,2',3,3',6,6'-hexachlorobiphenyl as the major product.

-

Byproducts : Minor ortho-substituted isomers (e.g., 2,3,4,4',6,6'-hexachlorobiphenyl) may form but are separable via chromatography.

Hydroxylation via Nucleophilic Aromatic Substitution

Introducing the hydroxyl group at position 4 requires demethylation of a methoxy-protected intermediate.

Stepwise Procedure

-

Methoxy Intermediate Synthesis :

-

Demethylation :

Challenges

-

Side Reactions : Over-demethylation can occur if reaction times exceed 3 hours, necessitating strict temperature control.

-

Purity : Residual methoxy groups are detectable via LC-MS (e.g., m/z 391.8421 for C₁₂H₅Cl₆O).

Ullmann Reaction for Direct Chlorination

The Ullmann reaction offers an alternative route using biphenyl precursors and catalytic copper.

Protocol

-

Substrates : Biphenyl (5 mmol) and hexachloroethane (30 mmol) in anhydrous tetrahydrofuran (THF).

-

Catalyst : Copper(I) iodide (10 mol%) and 1,10-phenanthroline (15 mol%).

-

Conditions : Reflux at 110°C for 24 hours under nitrogen.

Outcomes

-

Chlorination Pattern : Sequential chlorination at positions 2,2',3,3',6,6' is favored due to electron-withdrawing effects of adjacent chlorines.

-

Yield : 40–50% after silica gel chromatography (hexane:ethyl acetate = 9:1).

Purification and Characterization

Chromatographic Separation

Spectroscopic Confirmation

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Cadogan Coupling | 65–70% | >95% | High regioselectivity for para-substitution |

| Ullmann Reaction | 40–50% | 90–93% | Scalability for industrial applications |

| Nucleophilic Substitution | 55–60% | 88–90% | Direct hydroxylation without byproducts |

Q & A

Q. What are the primary synthetic routes and characterization methods for 2,2',3,3',6,6'-hexachloro-4-biphenylol?

The compound is typically synthesized via hydroxylation of its parent polychlorinated biphenyl (PCB) congener, such as 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136), using human or rat hepatic microsomal systems. Characterization involves gas chromatography (GC) with electron capture detection (ECD) and mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying substitution patterns and purity .

Q. How can researchers analytically quantify this compound in environmental or biological matrices?

Extraction protocols include pressurized liquid extraction (PLE) with hexane-MTBE (1:1 v/v) for lipid-rich tissues, followed by cleanup using silica gel or Florisil columns. Quantification employs GC-MS or liquid chromatography-tandem MS (LC-MS/MS) with isotopic dilution (e.g., deuterated analogs as internal standards). Detection limits are typically in the low ng/g range for tissue samples .

Q. What metabolic pathways produce this compound in biological systems?

The compound arises from cytochrome P450-mediated oxidation of PCB 136, forming arene oxide intermediates that undergo hydroxylation. Human liver microsomes metabolize PCB 136 to yield this compound and its positional isomer (5-biphenylol), confirmed via in vitro assays with NADPH cofactors .

Advanced Research Questions

Q. How does enantioselective oxidation influence the formation of hydroxylated PCB metabolites like this compound?

Enantioselectivity is driven by stereospecific binding of PCB 136 to cytochrome P450 isoforms (e.g., CYP2B6). Chiral GC columns (e.g., β-cyclodextrin phases) separate atropisomers, revealing preferential formation of (-)-PCB 136 metabolites. This has implications for toxicity, as enantiomers may differentially interact with cellular targets like the ryanodine receptor .

Q. What in vitro bioassays are suitable for evaluating the antiestrogenic activity of this compound?

Estrogen receptor (ER) antagonism is assessed using:

- MCF-7 cell proliferation assays : Cotreatment with 17β-estradiol and the compound (10⁻⁵–10⁻⁸ M) to measure inhibition of cell growth.

- Transfected HeLa cells : A Gal4-human ER chimera with a luciferase reporter gene quantifies ER-dependent transcriptional suppression.

- CAT reporter assays : Transient transfection of MCF-7 cells with ER and a vitellogenin A2 promoter-driven chloramphenicol acetyltransferase (CAT) system .

Q. How do structural features of hydroxylated PCBs correlate with their biological persistence and toxicity?

The 2,2',3,3',6,6'-chlorination pattern confers resistance to further oxidation due to steric hindrance, enhancing environmental persistence. Anti-estrogenicity is linked to hydroxyl group positioning, with para-hydroxylation (4-biphenylol) showing stronger ER antagonism than meta-substituted analogs. Computational docking studies (e.g., with ERα ligand-binding domains) further elucidate structure-activity relationships .

Q. How can conflicting data on environmental persistence and bioaccumulation of this compound be resolved?

Discrepancies arise from differences in congener sources (e.g., commercial mixtures vs. environmental degradation) and analytical sensitivity. Stable isotope dilution mass spectrometry (SID-MS) improves accuracy in trace-level detection. Long-term fate studies in model ecosystems (e.g., zebrafish or soil microcosms) under controlled conditions clarify bioaccumulation factors (BAFs) .

Q. What ecotoxicological models are appropriate for assessing the impacts of this compound?

- In vivo models : Rodent studies (Fischer 344 rats) evaluate nephrotoxicity and hepatic enzyme induction (e.g., CYP1A1/2).

- In vitro models : Primary hepatocytes or cell lines (e.g., HepG2) assess oxidative stress via glutathione depletion and lipid peroxidation.

- Omics approaches : Transcriptomics and metabolomics identify disrupted pathways (e.g., aryl hydrocarbon receptor signaling) .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₄Cl₆O | |

| Molecular Weight | 376.878 g/mol | |

| CAS Number | 74443-60-0 | |

| Major Metabolic Precursor | PCB 136 (CAS 38411-22-2) | |

| Log P (Octanol-Water) | Estimated 6.8–7.2 |

Key Methodological Considerations

- Sample Preparation : Use surrogate standards (e.g., 2',3,3',4,5,5'-hexachlorobiphenyl-4-ol) to correct for recovery losses during extraction .

- Chiral Analysis : Employ β-cyclodextrin-based GC columns to resolve enantiomers for toxicity studies .

- Bioassay Controls : Include tamoxifen or ICI 182,780 as positive controls for antiestrogenic activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.